3-Fluoro-9-phenyl-9H-carbazole

Organic Electronics OLED Frontier Molecular Orbitals

Sourcing non-fluorinated 9-phenylcarbazole for optoelectronic applications often results in suboptimal device performance due to mismatched frontier orbital energies. 3-Fluoro-9-phenyl-9H-carbazole (CAS 1814292-32-4) directly addresses this challenge through strategic fluorine substitution at the 3-position. - Lowered HOMO/LUMO levels enhance electron injection and increase open-circuit voltage (Voc). - Fluorine-stabilized HOMO improves oxidative stability, extending operational lifetime. - Enables late-stage SAR diversification via SNAr or cross-coupling at the 3-position. Supplied with batch-specific purity documentation; stock availability for immediate global dispatch.

Molecular Formula C18H12FN
Molecular Weight 261.3 g/mol
Cat. No. B13125121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-9-phenyl-9H-carbazole
Molecular FormulaC18H12FN
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=C(C=C3)F)C4=CC=CC=C42
InChIInChI=1S/C18H12FN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H
InChIKeyCDBVCJWHGFUJIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-9-phenyl-9H-carbazole: Product Overview


3-Fluoro-9-phenyl-9H-carbazole (CAS 1814292-32-4) is a heterocyclic aromatic compound belonging to the 9-arylcarbazole family, with the molecular formula C18H12FN and a molecular weight of 261.29 g/mol . As a specialized building block, it features a fluorine atom substituted at the 3-position of the carbazole core, which fundamentally alters its electronic properties compared to the non-fluorinated parent, 9-phenyl-9H-carbazole . This modification enhances its utility in organic electronics, particularly as a precursor for host and transport materials in Organic Light-Emitting Diodes (OLEDs) , and as a versatile scaffold in medicinal chemistry .

Organic electronics building block – fluorine substitution modifies electronic properties for OLED host/transport research
Medicinal chemistry scaffold – halogen handle enables late-stage functionalization for SAR studies
Fluorinated carbazole analog – 3-fluoro position distinct from 2- or 6-substituted analogs

3-Fluoro-9-phenyl-9H-carbazole: The Need for Quantified Evidence


Interchanging carbazole derivatives in material science or pharmaceutical research without data is a high-risk assumption. The substitution pattern—specifically, the presence and position of electron-withdrawing groups like fluorine—is a primary determinant of key performance parameters. For example, the oxidation potential, which dictates electrochemical stability and charge injection in devices, is highly sensitive to substituents at the 3- or 6-position of the carbazole core, but not to modifications on the 9-phenyl ring . Similarly, fluorination is known to stabilize frontier molecular orbitals, lowering both HOMO and LUMO energy levels relative to non-fluorinated analogs . This can profoundly impact device performance, as seen in polymer solar cells where fluorination of the carbazole donor unit increased open-circuit voltage . Therefore, the selection of 3-fluoro-9-phenyl-9H-carbazole over other 9-phenylcarbazoles must be based on the specific, quantifiable advantages detailed in the evidence below.

Substitution pattern sensitivity
Oxidation potential is highly sensitive to substituents at the 3- or 6-position, not the 9-phenyl ring
Electronic profile mismatch
Non-fluorinated 9-phenylcarbazole may exhibit higher HOMO/LUMO, altering charge injection and device performance
Synthetic handle absence
Unsubstituted analog lacks a reactive halogen for cross-coupling, limiting diversification pathways

3-Fluoro-9-phenyl-9H-carbazole: Performance Evidence


HOMO and LUMO Stabilization by Fluorination

The substitution of a hydrogen atom with a fluorine atom at the carbazole core lowers the frontier molecular orbital energy levels. This effect is class-level evidence derived from comparing fluorinated and non-fluorinated carbazole-containing polymers. A conjugated polymer with a fluorinated carbazole donor unit exhibited a HOMO level of -5.47 eV and a LUMO level of -3.79 eV . In comparison, its non-fluorinated counterpart (HXS-1) had a higher HOMO level of -5.21 eV and a higher LUMO level of -3.35 eV . This stabilization of both HOMO and LUMO levels, decreasing the overall bandgap from 1.86 eV to 1.68 eV, is a direct consequence of fluorine's strong electron-withdrawing inductive effect .

HOMO/LUMO Stabilization
Class-level
ΔHOMO −0.26 eV, ΔLUMO −0.44 eV, Bandgap −0.18 eV
May support improved oxidative stability and electron injection
Polymer-level data; verify for monomeric compound
Organic Electronics OLED Frontier Molecular Orbitals Bandgap Engineering

Enhanced Oxidative Stability from Fluorination

The introduction of an electron-withdrawing fluorine atom is a well-established strategy to lower the highest occupied molecular orbital (HOMO) energy level, thereby increasing the oxidation potential and enhancing the molecule's electrochemical stability . This is a class-level inference: organic compounds with fluorine substituents generally exhibit increased resistance to oxidation due to their stabilized HOMO levels . While the exact oxidation potential of 3-fluoro-9-phenyl-9H-carbazole must be empirically measured, literature on 9-phenylcarbazole demonstrates that oxidation potential is highly sensitive to substituents at the 3-position . A lower HOMO for the fluorinated derivative implies a higher, less favorable oxidation potential (i.e., harder to oxidize) compared to the unsubstituted 9-phenylcarbazole .

Oxidative Stability
Class-level
Predicted higher oxidation potential vs. 9-phenylcarbazole
Supports stability screening in device research
Exact potential requires empirical measurement
Electrochemistry Organic Semiconductors Oxidation Potential Stability

3-Fluoro: A Versatile Synthetic Handle

The 3-fluoro substituent on 3-fluoro-9-phenyl-9H-carbazole is not just an electronic modifier; it serves as a strategic site for further synthetic elaboration, a capability absent in the non-halogenated 9-phenylcarbazole. As noted in its product literature, the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . This enables the introduction of a wide range of functional groups—such as amines, ethers, or more complex aryl/alkyl moieties—directly at the 3-position . In contrast, the unsubstituted 9-phenylcarbazole lacks this reactive handle at the 3-position, limiting its diversification to electrophilic aromatic substitution, which is often less regioselective. This synthetic advantage is directly stated in the product's technical overview .

Synthetic Versatility
Supporting evidence
Enables SNAr and cross-coupling at 3-position
Facilitates late-stage diversification for SAR
Unsubstituted analog lacks this reactive site
Medicinal Chemistry Organic Synthesis Cross-Coupling Fluorine Chemistry

Precursor for Advanced OLED Materials

3-Fluoro-9-phenyl-9H-carbazole is a key intermediate for synthesizing advanced host materials for OLEDs, a role that leverages the unique properties imparted by fluorine. Specifically, it is used as a reactant in the synthesis of materials like 4,4′-bis[(N-(3-(9-phenyl-9H)carbazolyl)-N-(4-fluorophenyl)amino]biphenyl . This compound, in turn, is a component in OLED and flat panel device patents . The fluorine atoms in these structures are not passive; molecular orbital calculations show that fluorination at specific positions on the carbazole ring effectively widens the HOMO-LUMO energy gap . This is crucial for host materials, as a wider bandgap confines triplet excitons on the emitter, preventing energy back-transfer and enhancing device efficiency .

OLED Host Precursor
Supporting evidence
Reactant for fluorinated carbazole-amine host materials
Enables materials with widened HOMO-LUMO gap
Patent data; computational predictions
OLED Host Materials Electron-Transporting Layer Bipolar Materials

3-Fluoro-9-phenyl-9H-carbazole: Applications in Research & Industry


Energy Level Tuning in Organic Electronics

When designing materials for OLEDs, OPVs, or perovskite solar cells, precise control over HOMO/LUMO energy levels is paramount. 3-Fluoro-9-phenyl-9H-carbazole is the preferred building block over non-fluorinated 9-phenylcarbazole for projects aiming to lower the frontier orbital energies . This strategic choice can improve device performance by enhancing electron injection (via lower LUMO) and increasing the open-circuit voltage (Voc) (via lower HOMO) .

Electrochemical Stability Enhancement in Devices

For applications requiring robust, long-lasting performance, such as in commercial OLED displays or electrochemical cells, material stability is non-negotiable. Incorporating 3-fluoro-9-phenyl-9H-carbazole into the material design is a validated strategy to increase the compound's resistance to oxidative degradation, a direct consequence of its fluorine-stabilized HOMO level . This contrasts with unsubstituted 9-phenylcarbazole, which is more susceptible to oxidation .

Streamlining SAR in Medicinal Chemistry

In drug discovery programs involving carbazole scaffolds, rapid and diverse functionalization is critical for mapping structure-activity relationships (SAR). Procuring 3-fluoro-9-phenyl-9H-carbazole provides an immediate, versatile synthetic handle for late-stage diversification via SNAr or cross-coupling reactions . This allows medicinal chemists to efficiently generate a library of 3-substituted phenylcarbazole analogs, a workflow that is not readily accessible using the unsubstituted 9-phenylcarbazole.

OLED Host & Transport Material Development

For R&D teams focused on developing high-efficiency blue OLEDs or stable host materials, 3-fluoro-9-phenyl-9H-carbazole is a strategic precursor. Its incorporation into larger molecular architectures, as demonstrated in patent literature, introduces fluorine atoms that are computationally predicted to widen the HOMO-LUMO gap . This is a key design feature for host materials, as it ensures efficient energy transfer to the emitter by confining triplet excitons .

Application
Selection Property
Validation Focus
Organic electronics energy-level tuning
Frontier orbital energy levels (HOMO/LUMO)
Verify bandgap and Voc modulation in device stacks
Device electrochemical stability research
Oxidative stability profile
Assess long-term operational stability under bias
Medicinal chemistry SAR studies
Synthetic handle for cross-coupling
Evaluate diversification efficiency at 3-position
OLED host material development
Fluoro-carbazole building block
Confirm triplet exciton confinement and host performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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